Technical Profile: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide
Technical Profile: 5-Amino-N-methyl-1H-pyrazole-3-carboxamide
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide , a critical scaffold in kinase inhibitor discovery.
Abstract 5-Amino-N-methyl-1H-pyrazole-3-carboxamide is a "privileged scaffold" in medicinal chemistry, widely utilized as a hinge-binding motif in the development of ATP-competitive kinase inhibitors. Its structural capability to function as a hydrogen bond donor-acceptor-donor (DAD) triad allows it to mimic the adenine ring of ATP, making it highly effective against targets such as IRAK4 , CDK , FLT3 , and FGFR . This guide outlines its physicochemical properties, validated synthetic routes, and structural biology applications.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
This compound exists as a tautomeric system. While the "3-carboxamide, 5-amino" nomenclature is standard, the tautomeric nature of the pyrazole ring means it can also be described as the 5-carboxamide, 3-amino tautomer depending on the protonation state and substitution at the ring nitrogen.
Core Data Table[1]
| Property | Specification |
| IUPAC Name | 5-Amino-N-methyl-1H-pyrazole-3-carboxamide |
| CAS Number | 632365-54-9 (Generic/Salt forms often vary) |
| Molecular Formula | C₅H₈N₄O |
| Molecular Weight | 140.14 g/mol |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF; Sparingly soluble in MeOH; Insoluble in water (neutral form) |
| pKa (Calculated) | Pyrazole NH: ~14.0 (acidic) / ~2.5 (basic); Aniline NH₂: ~4.5 |
| Appearance | Off-white to pale yellow solid |
| H-Bond Donors | 3 (Ring NH, Aniline NH₂, Amide NH) |
| H-Bond Acceptors | 2 (Ring N, Amide O) |
Structural Features[1][2][7][8][10][12][13][14]
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Amphoteric Nature: The pyrazole ring allows the molecule to act as both a weak acid and a weak base.
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Tautomerism: In solution, the 1H- and 2H- tautomers exist in rapid equilibrium, which is critical for its ability to adapt to different kinase hinge pocket geometries.
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Polarity: The presence of the amide and amino groups creates a high polar surface area (PSA ~80 Ų), influencing its cell permeability (logP ~ -0.5 to 0.5).
Synthetic Routes & Process Chemistry
The synthesis of 5-amino-pyrazole-3-carboxylates requires careful regiocontrol to distinguish between the 3-amino/5-carboxy and 5-amino/3-carboxy isomers. The most robust route utilizes ethyl cyanopyruvate derivatives.
Validated Synthetic Protocol
Step 1: Pyrazole Ring Formation The condensation of hydrazine hydrate with ethyl cyanopyruvate (or its sodium enolate) yields the ethyl ester intermediate. The reaction proceeds via initial hydrazone formation followed by cyclization onto the nitrile carbon.
Step 2: Aminolysis (Amidation) Direct treatment of the ester with methylamine in a polar solvent converts the ethyl ester to the N-methyl carboxamide.
Detailed Methodology
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Cyclization : Dissolve ethyl 3-cyano-2-oxopropanoate (1.0 eq) in Ethanol (0.5 M). Cool to 0°C.
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Add Hydrazine hydrate (1.1 eq) dropwise. Allow to warm to RT and reflux for 3–5 hours.
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Workup : Concentrate in vacuo. The product, ethyl 5-amino-1H-pyrazole-3-carboxylate , often precipitates upon cooling or addition of diethyl ether.
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Amidation : Suspend the ester intermediate in Methylamine (33% in EtOH) (5.0 eq) or use Methylamine gas in THF.
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Seal the vessel and stir at RT (or mild heat 50°C) for 12–24 hours.
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Purification : Evaporate solvent. Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH 9:1).
Reaction Workflow Visualization
Caption: Two-step regioselective synthesis starting from ethyl cyanopyruvate precursors.
Structural Biology & Medicinal Chemistry Utility[1]
This scaffold is a cornerstone in "Fragment-Based Drug Design" (FBDD) due to its efficient binding mode.
The "Hinge Binder" Motif
In the ATP-binding pocket of kinases, the hinge region connects the N- and C-terminal lobes. The 5-amino-pyrazole-3-carboxamide motif typically binds via a Donor-Acceptor-Donor (DAD) pattern:
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Donor: The Pyrazole N1-H forms a hydrogen bond with the backbone Carbonyl of the hinge residue (e.g., Glu81 in CDK2).
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Acceptor: The Pyrazole N2 accepts a hydrogen bond from the backbone Amide NH.
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Donor: The exocyclic 5-Amino group can form a hydrogen bond with the gatekeeper residue or solvent-accessible backbone carbonyls.
Pharmacophore Mapping
The N-methyl carboxamide group at the 3-position usually extends towards the solvent front or interacts with the ribose-binding pocket, often improving solubility and metabolic stability compared to a bare carboxylic acid or phenyl ring.
Caption: Schematic of the DAD binding motif within a typical Kinase ATP pocket.
Key Targets
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IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): Used as a core scaffold to inhibit inflammation signaling.
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CDK (Cyclin-Dependent Kinases): The pyrazole mimics the adenine of ATP.
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FGFR (Fibroblast Growth Factor Receptor): Often derivatized at the N1 position to access the hydrophobic back-pocket.
Handling, Stability & Safety
Analytical Characterization[2][6][8]
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1H NMR (DMSO-d6): Expect signals at δ ~12.0 (br s, 1H, Pyrazole NH), ~8.0 (q, 1H, Amide NH), ~5.5 (s, 2H, NH₂), ~2.7 (d, 3H, N-Me), ~5.8 (s, 1H, CH aromatic).
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LC-MS: Positive mode ESI typically shows [M+H]+ = 141.1.
Safety Protocol (GHS)
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Signal Word: Warning
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Hazard Statements:
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Storage: Hygroscopic solid. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.
References
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Sigma-Aldrich. 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride Product Sheet.Link
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PubChem. Methyl 5-amino-1H-pyrazole-3-carboxylate (Precursor Data). CID 18445864.[2] Link
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Bawazir, W. (2020). "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry, 10, 63-76. Link
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Lim, S.M., et al. (2015). "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters. Link
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Lellek, V., et al. (2018). "One-pot condensations for pyrazole synthesis." Synlett, 29, 1071-1075. Link
